molecular formula C18H26O4 B14247957 Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol CAS No. 390805-40-0

Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol

Cat. No.: B14247957
CAS No.: 390805-40-0
M. Wt: 306.4 g/mol
InChI Key: GXVVMDQLIJFNGX-UHFFFAOYSA-N
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Description

Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an acetic acid group and a phenol group substituted with a 3,7-dimethylocta-2,6-dienoxy moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol typically involves the reaction of 4-hydroxyphenylacetic acid with 3,7-dimethylocta-2,6-dienol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase and phospholipase A2, which are involved in the inflammatory response.

    Modulating signaling pathways: Affecting pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-nerolidylcatechol: A compound with a similar structure but different functional groups.

    4-(3,7-dimethylocta-2,6-dienylamino)phenol: Another derivative with potential biological activities.

Uniqueness

Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.

Properties

CAS No.

390805-40-0

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol

InChI

InChI=1S/C16H22O2.C2H4O2/c1-13(2)5-4-6-14(3)11-12-18-16-9-7-15(17)8-10-16;1-2(3)4/h5,7-11,17H,4,6,12H2,1-3H3;1H3,(H,3,4)

InChI Key

GXVVMDQLIJFNGX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC1=CC=C(C=C1)O)C)C.CC(=O)O

Origin of Product

United States

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